Product packaging for Methyl 4-methylpyrrolidine-3-carboxylate(Cat. No.:CAS No. 885952-88-5)

Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No.: B1310440
CAS No.: 885952-88-5
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-UHFFFAOYSA-N
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Description

Methyl 4-methylpyrrolidine-3-carboxylate (CAS 885952-88-5) is a chiral pyrrolidine-based ester that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features the saturated pyrrolidine heterocycle, a scaffold of significant importance in drug discovery due to its ability to enhance solubility, explore three-dimensional pharmacophore space, and improve the stereochemical profile of drug candidates . The molecule contains two stereogenic centers, offering the potential for distinct isomeric forms that can be critical for achieving target selectivity in bioactive molecules . As a versatile synthetic intermediate, this methyl ester is particularly useful for the construction of more complex pyrrolidine-3-carboxylic acid derivatives. Such derivatives are investigated for a wide range of therapeutic applications, and the structural motif is prevalent in natural products and clinically active drugs . The ester functional group allows for further synthetic manipulation, including hydrolysis to the corresponding acid or transesterification, making it a flexible precursor in multi-step synthesis campaigns. Handling and storage recommendations are crucial for maintaining the integrity of this reagent. It is recommended to store the compound in a dark place under an inert atmosphere, preferably in a freezer at -20°C . Researchers should note the associated safety warnings; it may cause skin and eye irritation and could be harmful if swallowed or inhaled . Please consult the Safety Data Sheet for comprehensive handling and hazard information. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1310440 Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 885952-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408136
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-88-5
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Methylpyrrolidine 3 Carboxylate and Its Derivatives

General Strategies for Pyrrolidine-3-carboxylate Synthesis

The construction of the pyrrolidine-3-carboxylate scaffold can be achieved through several robust and versatile chemical strategies. These methods provide access to a wide range of substitution patterns and form the basis for more complex, stereoselective syntheses.

One of the most powerful methods for constructing the pyrrolidine (B122466) core is the [3+2] cycloaddition reaction, particularly involving azomethine ylides as 1,3-dipoles. beilstein-journals.orgacs.org This approach allows for the rapid assembly of the five-membered ring with a high degree of control over regioselectivity and stereoselectivity. Azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or ketones, react with a variety of dipolarophiles (alkenes) to yield densely functionalized pyrrolidines. beilstein-journals.orgnih.gov

The reaction between an azomethine ylide and an electron-deficient alkene, such as a derivative of acrylic acid, can directly install the carboxylate group at the 3-position of the pyrrolidine ring. The substitution pattern on the final product is determined by the choice of the starting amino acid, aldehyde, and alkene. For instance, the use of an appropriately substituted alkene in reaction with an azomethine ylide generated from glycine (B1666218) and an aldehyde can lead to the formation of various substituted pyrrolidine-3-carboxylates. acs.orgresearchgate.net Silver catalysts, such as AgOAc or Ag₂CO₃, are often employed to facilitate these cycloadditions, leading to high yields and diastereoselectivities. acs.orgresearchgate.net

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

Dipole Precursors Dipolarophile Catalyst Product Type Reference
Isatins, α-amino acids Maleimides - Spirooxindole-pyrrolidines nih.gov
Glycine aldimino esters Methyl cinnamates Silver Substituted pyrrolidines researchgate.net

Intramolecular cyclization reactions provide a direct route to the pyrrolidine ring by forming a C-N bond from a linear precursor. Intramolecular amination of unactivated C(sp³)-H bonds is a particularly atom-economical approach. organic-chemistry.org Copper-catalyzed methods have been developed that enable the cyclization of sulfonamides to form pyrrolidines by selectively functionalizing a δ C-H bond. researchgate.net This strategy involves the generation of a nitrogen-centered radical which undergoes an intramolecular hydrogen atom transfer (HAT) to create a distal carbon-centered radical, which is then functionalized. researchgate.net

Similarly, biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, have emerged for the intramolecular amination of alkyl azides. nih.govacs.org These enzymatic reactions can proceed with high enantioselectivity, offering a green chemistry alternative for the synthesis of chiral pyrrolidines. nih.govacs.org While direct synthesis of methyl 4-methylpyrrolidine-3-carboxylate via these methods requires a specifically functionalized linear precursor, the strategies are powerful for creating the core pyrrolidine structure.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.com These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. rloginconsulting.com The synthesis of pyrrolidine-3-carboxylates is well-suited to MCR strategies.

A common MCR approach involves the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide. tandfonline.com For example, a three-component reaction between an aldehyde, an amino acid (or its ester), and a dipolarophile can yield highly substituted pyrrolidines. tandfonline.comacs.org The reaction of aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Lewis acids like Yb(OTf)₃, provides another pathway to functionalized pyrrolidines. acs.org These MCRs offer a convergent and flexible route to a diverse library of pyrrolidine derivatives. rloginconsulting.com

Asymmetric Synthesis of this compound

Controlling the stereochemistry at the C3 and C4 positions of the pyrrolidine ring is crucial for many applications. Asymmetric synthesis aims to produce enantiomerically enriched products, and several strategies have been developed for this purpose.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to either the dipolarophile in a cycloaddition reaction or the linear precursor in a cyclization reaction. For instance, chiral acrylamides derived from optically pure amines can be used as dipolarophiles in [3+2] cycloadditions with azomethine ylides, resulting in excellent diastereoselectivity. researchgate.net Similarly, chiral N-acyloxazolidinones have been employed to direct the stereoselective synthesis of trans-3,4-disubstituted pyrrolidines. researchgate.net The use of a chiral N-tert-butanesulfinyl group on 1-azadienes has also proven effective in controlling the diastereoselectivity of 1,3-dipolar cycloadditions to furnish highly substituted pyrrolidines. acs.org

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized the synthesis of chiral compounds. mdpi.comunibo.it Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves highly effective organocatalysts. unibo.itnih.gov

A key strategy for the asymmetric synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org This reaction, often catalyzed by chiral squaramide-based organocatalysts, establishes the stereocenters that will become the C3 and C5 positions of the final pyrrolidine ring. researchgate.net The resulting Michael adduct can then be subjected to reductive amination to form the pyrrolidine ring. rsc.orgcore.ac.uk Using this method, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in just two steps with high enantiomeric excess (97% ee). rsc.orgrsc.org This approach is concise and atom-economical for accessing enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.org

Table 2: Organocatalytic Synthesis of Pyrrolidine-3-Carboxylic Acid Precursors

Reaction Type Substrates Catalyst Type Key Intermediate Enantiomeric Excess (ee) Reference
Michael Addition 4-oxo-2-enoates, nitroalkanes Squaramide γ-Nitro ketone up to 97% rsc.orgcore.ac.uk

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a complementary and powerful approach to the synthesis of complex heterocyclic structures. Metals like cobalt and iridium can catalyze unique transformations that are often difficult to achieve with other methods, providing novel routes to substituted pyrrolidines with high levels of stereocontrol. mdpi.comnih.gov

The introduction of a methyl group with stereocontrol is a common challenge in organic synthesis. Cobalt-catalyzed asymmetric hydromethylation has recently emerged as a powerful solution for the stereoselective installation of a methyl group onto N-heterocycles. nih.govacs.orgnih.govacs.org

This strategy utilizes a CoH species, generated in situ from a cobalt precursor and a silane (B1218182), to perform a regio- and enantioselective hydromethylation of unsaturated precursors like 3-pyrrolines. nih.govnih.gov By employing a commercial cobalt(II) bromide precursor with a modified chiral bisoxazoline (BOX) ligand, various 3-pyrrolines can be converted into valuable enantioenriched 3-methylpyrrolidine (B1584470) compounds. nih.govnih.gov To synthesize a 4-methylpyrrolidine-3-carboxylate structure, this methodology would be applied to a 3-pyrroline (B95000) precursor bearing a carboxylate group at the 3-position. The cobalt catalyst, guided by the chiral ligand, would then deliver the methyl group to the C4 position with high stereoselectivity. This protocol is highly efficient and streamlines what would otherwise be a multi-step synthesis. nih.govnih.gov

Table 3: Cobalt-Catalyzed Asymmetric Hydromethylation of N-Acyl 3-Pyrrolines nih.gov

EntryN-Protecting GroupLigandYield (%)er (enantiomeric ratio)
1BocL19598:2
2CbzL19697:3
3TsL19195:5
4BenzoylL19398:2

Iridium catalysis provides a versatile platform for the synthesis of pyrrolidines, particularly through annulation and cycloaddition reactions. organic-chemistry.org A general and highly selective method involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams. nih.govnih.govacs.org

In this process, a catalyst such as Vaska's complex, [IrCl(CO)(PPh₃)₂], in combination with a silane reductant like tetramethyldisiloxane (TMDS), facilitates the reduction of an amide to generate an azomethine ylide intermediate. nih.govacs.org This reactive dipole is then trapped in situ by an electron-deficient alkene via a [3+2] dipolar cycloaddition. nih.gov This reaction proceeds under mild conditions and provides access to a broad range of structurally complex and highly substituted pyrrolidines with high diastereoselectivity. nih.govnih.gov The method is tolerant of a wide variety of functional groups on both the amide and the alkene components, making it a flexible and powerful tool for late-stage functionalization and the construction of diverse pyrrolidine libraries. acs.orgunife.it

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions represent a versatile and cost-effective approach for constructing pyrrolidine rings. One prominent method is the intramolecular amination of unactivated C(sp³)-H bonds, which allows for the direct formation of a C-N bond to close the ring. organic-chemistry.org These reactions can be performed under mild conditions and exhibit excellent regioselectivity and chemoselectivity. organic-chemistry.org

Another significant copper-promoted strategy is the intramolecular aminooxygenation of alkenes. This method has been investigated for its diastereoselectivity, providing a route to highly substituted pyrrolidines. nih.gov For example, the cyclization of α-substituted 4-pentenyl sulfonamides overwhelmingly favors the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios and in excellent yields. nih.gov Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org Furthermore, copper(II) triflate has been used to catalyze the inter/intramolecular aminoarylation of γ-aminoalkenes with diaryliodonium triflates, yielding a range of highly substituted pyrrolidines with high regioselectivity. acs.org

Starting Material TypeCopper-Catalyzed MethodKey FeaturesYield RangeRef.
N-fluoride amidesIntramolecular C-H AminationForms pyrrolidines and piperidinesHigh (up to 99%) acs.orgnih.gov
γ-aminoalkenesAminoarylation with Ar₂IOTfHigh regioselectivity, good functional group toleranceModerate to Good acs.org
α-Substituted 4-pentenyl sulfonamidesIntramolecular AminooxygenationHigh diastereoselectivity for 2,5-cis products (dr >20:1)76-97% nih.gov
Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyrrolidine synthesis is well-documented. A particularly powerful method is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govproquest.com This reaction provides direct access to the pyrrolidine core and has been developed into a highly enantioselective process through the use of novel phosphoramidite (B1245037) ligands. nih.govacs.org The reaction is tolerant of a wide variety of imine acceptors, including N-Boc and N-tosyl imines, affording the corresponding cycloadducts in excellent yields and selectivities. nih.gov

In addition to cycloadditions, palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl or alkenyl bromides offer an efficient route to 2-substituted pyrrolidines. nih.gov These transformations can be rendered enantioselective, providing access to chiral products that are valuable in medicinal chemistry. nih.gov The mechanism is believed to involve the syn-insertion of the alkene into a palladium-nitrogen bond. nih.gov

Reaction TypeCatalyst/Ligand SystemSubstratesKey OutcomeRef.
Asymmetric [3+2] CycloadditionPd(dba)₂ / Phosphoramidite LigandTrimethylenemethane (TMM) + Imines (N-Aryl, N-Boc)High yields and enantioselectivities (ee) nih.gov
CarboaminationPd Catalyst / Chiral Ligandγ-Aminoalkenes + Aryl/Alkenyl BromidesEnantiomerically enriched 2-(arylmethyl)pyrrolidines nih.gov
Cascade Cyclization-CouplingPalladium CatalystN-sulfonylated amino-olefins4-methylene-3-arylmethylpyrrolidines organic-chemistry.org
Rhodium-Catalyzed Approaches

Rhodium catalysts have enabled unique transformations for pyrrolidine synthesis, often involving C-H functionalization or nitrene insertion. Dirhodium catalysts are effective in promoting intramolecular nitrene insertion into sp³ C-H bonds, leading to N-unprotected pyrrolidines with high regio- and diastereoselectivity at room temperature. organic-chemistry.org More recently, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors with a rhodium catalyst has been shown to produce various pyrrolidines in very good yields. organic-chemistry.orgresearchgate.net

A distinct strategy involves the Rh(II)-catalyzed intermolecular allylic C(sp³)–H functionalization of trans-alkenes using 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors. acs.org This initial step is followed by downstream transformations, including ozonolysis and reduction, to furnish highly substituted, stereoenriched β-arylpyrrolidines. acs.org This methodology showcases the ability to construct complex pyrrolidine structures from simple starting materials. acs.org

Nickel-Catalyzed Approaches

Nickel catalysis provides a sustainable and powerful alternative for constructing pyrrolidine derivatives. An efficient enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed to produce pyrrolidines bearing chiral tertiary alcohols. researchgate.net This method operates under mild conditions and provides access to valuable chiral intermediates. researchgate.net

Additionally, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can be achieved using a nickel catalyst in combination with a chiral BOX ligand to give C3-alkylated pyrrolidines. organic-chemistry.org This approach is notable for its divergent regioselectivity, as a cobalt catalyst with the same substrate class yields C2-alkylated products. organic-chemistry.org Historically, supported nickel catalysts have also been used in the cyclization of putrescine to form the basic pyrrolidine ring, demonstrating the long-standing utility of nickel in this field. google.comnih.gov

Regioselective and Diastereoselective Synthesis of Substituted Methyl 4-methylpyrrolidine-3-carboxylates

Achieving control over regioselectivity and diastereoselectivity is critical for synthesizing a specific substituted pyrrolidine such as this compound. The spatial arrangement of the methyl and carboxylate groups is determined by the synthetic method employed.

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed as a concise route to enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.orgcore.ac.uk Subsequent cyclization and reduction steps allow for the formation of the pyrrolidine ring with defined stereocenters. rsc.org

In metal-catalyzed reactions, the choice of catalyst, ligand, and substrate dictates the stereochemical outcome. For instance, copper-promoted intramolecular aminooxygenation of γ-substituted alkene substrates favors the formation of 2,3-trans pyrrolidine adducts, whereas α-substituted substrates yield 2,5-cis-pyrrolidines with exceptional selectivity. nih.gov Similarly, 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes have been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity, allowing for the creation of up to four stereogenic centers in a single step. acs.org The stereochemistry is induced by the chiral sulfinyl group on the starting material. acs.org

Synthetic Route Optimization and Efficiency Studies

Optimizing synthetic routes to improve efficiency, reduce waste, and lower costs is a central goal in chemical manufacturing. chemheterocycles.com For pyrrolidine synthesis, optimization efforts often focus on catalyst performance, reaction conditions, and streamlining multi-step sequences.

The development of one-pot procedures is a key strategy for enhancing efficiency. For example, a sequence involving C–H functionalization, imine reduction, ozonolysis, and reductive amination was successfully conducted without intermediate chromatographic purification, yielding the final pyrrolidine product in comparable yield and enantioselectivity to the stepwise process. acs.org This approach significantly reduces solvent usage and labor.

Catalyst and ligand screening is another critical aspect of optimization. In the palladium-catalyzed [3+2] cycloaddition, the development of novel phosphoramidite ligands was central to achieving high enantioselectivity. nih.gov Similarly, studies on copper-catalyzed C-H amination have investigated the effects of different ligands and halide groups on the N-X amide reactants to maximize yield and understand the reaction mechanism. acs.orgnih.gov Such studies are crucial for identifying the most robust and efficient catalytic system for a desired transformation. The ultimate goal is to create shorter, more atom-economical routes from readily available starting materials. core.ac.ukchemheterocycles.com

Synthesis of N-Methylated Pyrrolidine Derivatives

The synthesis of N-methylated derivatives, such as N-methyl-4-methylpyrrolidine-3-carboxylate, from the corresponding secondary amine is a common and important transformation. This can be achieved through several standard organic reactions.

One of the most widely used methods is reductive amination . This typically involves treating the secondary pyrrolidine with formaldehyde (B43269) to form an unstable iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Another classic method is the Eschweiler–Clarke reaction , which uses a mixture of formic acid and formaldehyde. Formic acid acts as the reducing agent in this case. Direct alkylation using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a non-nucleophilic base to scavenge the acid byproduct is also a viable, though sometimes less selective, approach. The synthesis of N-methylpyrrolidine itself can be accomplished via the hydrogenation of an aqueous solution of maleic anhydride (B1165640) and methylamine (B109427) over a cobalt catalyst. prepchem.com

Esterification and Hydrolysis Processes in Synthesis

The interconversion between the carboxylic acid and its corresponding methyl ester is a fundamental aspect of the synthesis and manipulation of 4-methylpyrrolidine-3-carboxylate derivatives. These processes, namely esterification and hydrolysis, are crucial for both the introduction of the methyl ester group and its subsequent removal, which is often necessary as a deprotection step in more complex synthetic sequences.

Esterification: Formation of the Methyl Ester

The primary method for converting 4-methylpyrrolidine-3-carboxylic acid to its methyl ester is through acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.comchemguide.co.uk To drive the reaction toward the formation of the ester product, methanol is typically used as the solvent to ensure it is present in a large excess. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com

Alternative methods for esterification exist, such as using reagents like thionyl chloride (SOCl₂) to first form an acyl chloride which then reacts readily with methanol, or employing coupling agents. However, for simple methyl esters, the direct acid-catalyzed approach is often favored for its operational simplicity and cost-effectiveness.

Hydrolysis: Cleavage of the Methyl Ester

The hydrolysis of this compound to yield 4-methylpyrrolidine-3-carboxylic acid is a critical step, particularly when the ester group serves as a protecting group for the carboxylic acid functionality. This transformation can be achieved under either basic or acidic conditions, though basic hydrolysis (saponification) is more common due to its irreversible nature. chemguide.co.ukmasterorganicchemistry.com

Base-mediated hydrolysis involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH). masterorganicchemistry.comcommonorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. In the final, effectively irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid to generate a carboxylate salt and a molecule of methanol. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid. The use of mixed solvent systems, such as water-methanol or water-tetrahydrofuran (THF), is common to ensure the solubility of the ester substrate. commonorganicchemistry.com Lithium hydroxide is often favored in modern synthesis due to its high efficiency. nih.gov

Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. chemguide.co.uk It requires heating the ester in the presence of excess water and a strong acid catalyst. While effective, its reversibility means that a large excess of water must be used to drive the equilibrium towards the carboxylic acid product, making it less frequently employed than saponification for complete conversion. chemguide.co.ukcommonorganicchemistry.com

The following tables provide representative conditions for these transformations, based on established methodologies for analogous pyrrolidine derivatives and general organic synthesis principles.

Table 1: Representative Conditions for Esterification of 4-methylpyrrolidine-3-carboxylic acid
ReagentsSolventCatalystTemperatureTypical Reaction Time
4-methylpyrrolidine-3-carboxylic acid, MethanolMethanol (excess)H₂SO₄ (catalytic)Reflux4-12 hours
4-methylpyrrolidine-3-carboxylic acid, MethanolMethanol (excess)HCl (gas or solution)Reflux6-18 hours
4-methylpyrrolidine-3-carboxylic acid, SOCl₂ then MethanolDCM or TolueneNone (stoichiometric SOCl₂)0 °C to Room Temp.2-6 hours
Table 2: Representative Conditions for Hydrolysis of this compound
ReagentsSolventTemperatureTypical Reaction Time
LiOH·H₂O (1.5-3 eq.)THF/Water (e.g., 3:1)Room Temp. to 40 °C2-8 hours
NaOH (2-5 eq.)Methanol/Water (e.g., 4:1)Room Temp. to Reflux1-6 hours
HCl (aq., e.g., 6M)WaterReflux12-24 hours

Mechanistic Investigations of Reactions Involving Methyl 4 Methylpyrrolidine 3 Carboxylate

Exploration of Reaction Mechanisms in Pyrrolidine-3-carboxylate Formation

The synthesis of substituted pyrrolidines, such as Methyl 4-methylpyrrolidine-3-carboxylate, is a cornerstone of modern organic and medicinal chemistry. The pyrrolidine (B122466) ring is a prevalent scaffold in numerous pharmaceuticals and natural products. whiterose.ac.uknih.gov Understanding the intricate reaction mechanisms that govern the formation of this heterocyclic system is crucial for the development of efficient, stereoselective synthetic routes. The formation of the pyrrolidine-3-carboxylate core can be achieved through various mechanistic pathways, including nucleophilic acyl substitutions, radical chain reactions, and enamine catalysis. Each pathway offers a unique approach to constructing the five-membered ring with control over its substitution pattern and stereochemistry.

Nucleophilic acyl substitution is a fundamental class of reactions in organic chemistry involving the substitution of a leaving group on a carbonyl carbon by a nucleophile. masterorganicchemistry.comvanderbilt.edu In the context of pyrrolidine-3-carboxylate synthesis, this mechanism typically manifests as an intramolecular cyclization. The reaction proceeds via a two-stage addition-elimination mechanism. vanderbilt.edu

First, the nucleophilic nitrogen atom of an acyclic precursor attacks the electrophilic carbonyl carbon of an ester or another carboxylic acid derivative. This "addition" step breaks the carbonyl π-bond and forms a transient tetrahedral intermediate. vanderbilt.edulibretexts.org In the second "elimination" stage, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group (e.g., an alkoxide from an ester). The net result is the formation of a new C-N bond, closing the five-membered ring.

The reactivity of the carboxylic acid derivative is paramount. Acid chlorides and anhydrides are highly reactive, while esters are less so, and amides are the least reactive due to resonance stabilization. vanderbilt.edu For the reaction to be favorable, the incoming nucleophile (the amine) must be a stronger base than the leaving group. masterorganicchemistry.com In many synthetic strategies, the reaction is promoted by converting the hydroxyl of a carboxylic acid into a better leaving group or by using a strong acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Key Steps in Intramolecular Nucleophilic Acyl Substitution for Pyrrolidine Ring Formation

StepDescriptionIntermediate
1. Addition The nitrogen atom of the amine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon.A tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen is formed.
2. Elimination The tetrahedral intermediate collapses. The C=O double bond is reformed, and the leaving group (e.g., -OR' from an ester) is expelled.The cyclic pyrrolidinone or a related cyclic amide structure is formed.
3. Reduction (if necessary) The resulting carbonyl group within the ring can be subsequently reduced to yield the final pyrrolidine structure.The saturated pyrrolidine ring is obtained.

Radical chain mechanisms provide a powerful alternative for constructing C-N bonds and functionalizing molecules under mild conditions. youtube.com These reactions involve odd-electron species (radicals) and proceed through a cycle of initiation, propagation, and termination steps. youtube.com In the synthesis of pyrrolidine rings, radical cyclizations are particularly prominent.

While seemingly counterintuitive for synthesis, the study of C-N bond cleavage in existing pyrrolidine rings provides critical mechanistic insight into the reverse process of C-N bond formation. Recent research has demonstrated that the typically inert C-N bond in unstrained pyrrolidines can be cleaved using a combination of Lewis acid and photoredox catalysis. nih.govnih.govacs.org This method involves a single-electron transfer to an activated amide (e.g., N-benzoyl pyrrolidine), which, facilitated by the Lewis acid, leads to site-selective cleavage of the C2-N bond. nih.govresearchgate.net This process generates a carbon-centered radical that can undergo further reactions. chemrxiv.org The principles governing this cleavage highlight the electronic requirements for C-N bond lability and inform the design of radical-based cyclization reactions where a C-N bond is formed. Efficient formal [3+2] cycloadditions of N-acylaziridines and alkenes, for example, proceed via a redox-relay mechanism that harnesses radical intermediates for selective C-N bond cleavage and subsequent formation to build the pyrrolidine scaffold. organic-chemistry.org

Hydrogen Atom Transfer (HAT) is a key process in modern radical chemistry, enabling the functionalization of remote, unactivated C-H bonds. researchgate.net In the context of pyrrolidine synthesis, a radical can be generated at one point in a molecule and then translocated to another position via an intramolecular HAT event, typically through a six-membered (1,5-HAT) transition state. nih.gov

This strategy is often initiated by generating a nitrogen-centered or vinyl radical. This radical then abstracts a hydrogen atom from a sterically accessible C(sp³)–H bond elsewhere in the molecule, creating a new carbon-centered radical. researchgate.net This newly formed radical can then participate in a cyclization reaction, often a 5-exo-trig cyclization, to form the pyrrolidine ring. nsf.gov Iminyl radical cyclizations, for instance, can be initiated by the homolytic cleavage of the N-O bond in O-phenyloximes, leading to a 5-exo-trig cyclization that, after trapping the resulting cyclic radical, produces a functionalized pyrroline, a direct precursor to pyrrolidines. nsf.gov

Table 2: Comparison of Radical Generation Methods for Pyrrolidine Synthesis

MethodRadical PrecursorInitiationKey Mechanistic StepReference
Photoredox Catalysis N-Acylaziridines, N-Benzoyl pyrrolidinesSingle-Electron Transfer (SET)Redox-Relay, C-N Cleavage/Formation nih.gov, organic-chemistry.org
HAT Catalysis Alkenyl or Alkynyl AminesPhotoredox or Thermal Initiator1,5-Hydrogen Atom Transfer (HAT) researchgate.net, nih.gov
Thermal Homolysis O-PhenyloximesMicrowave IrradiationHomolytic N-O Bond Cleavage nsf.gov

Enamine catalysis is a powerful branch of organocatalysis that utilizes chiral secondary amines, such as proline and its derivatives, to activate carbonyl compounds. acs.org The mechanism is central to many stereoselective syntheses of substituted pyrrolidines. nih.gov The process begins with the reaction between a ketone or aldehyde and the secondary amine catalyst to form a nucleophilic enamine intermediate. acs.org Pyrrolidine itself readily forms enamines with carbonyl compounds, which are known to be highly nucleophilic. acs.org

This enamine then reacts with an electrophile, such as a Michael acceptor (e.g., a nitroalkene or an α,β-unsaturated ester). This key C-C bond-forming step, an asymmetric Michael addition, creates a new stereocenter. Following this addition, the resulting intermediate is hydrolyzed, which releases the product and regenerates the amine catalyst, thus completing the catalytic cycle. acs.org The products of these reactions, such as γ-nitro ketones, are versatile intermediates that can be readily converted into highly functionalized pyrrolidine-3-carboxylates through subsequent reduction and cyclization steps. researchgate.netrsc.org

The efficiency and selectivity of pyrrolidine-3-carboxylate synthesis are often dictated by the intricacies of the underlying catalytic cycle. An analysis of these cycles reveals common principles, such as catalyst activation, substrate binding, key bond-forming events, product release, and catalyst regeneration.

In enamine catalysis , the cycle is initiated by the formation of the enamine from the catalyst and a carbonyl substrate. The stereochemistry of the final product is determined in the subsequent Michael addition step, where the chiral catalyst directs the approach of the electrophile. The cycle concludes with the hydrolysis of the iminium ion intermediate to release the functionalized product and regenerate the secondary amine catalyst. acs.org

In photoredox-mediated radical reactions , the catalytic cycle begins with the photoexcitation of the photocatalyst. The excited catalyst then engages in a single-electron transfer (SET) with the substrate to generate a radical intermediate. This radical undergoes the desired transformation (e.g., cyclization). The cycle is closed by a second electron transfer event that returns the photocatalyst to its ground state. nih.govchemrxiv.org

In transition-metal catalysis , for example, the iridium-catalyzed reductive generation of azomethine ylides, the cycle involves the activation of an amide precursor by the metal complex. acs.org This is followed by a [3+2] dipolar cycloaddition with an alkene. The resulting metallacyclic intermediate then undergoes steps to release the pyrrolidine product and regenerate the active iridium catalyst. acs.org Understanding these cycles is essential for optimizing reaction conditions and designing new, more efficient catalysts for the synthesis of complex molecules like this compound.

Radical Chain Mechanisms

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For reactions involving this compound, several key determinants would influence the reaction kinetics. These include the nature of the electrophile or nucleophile, solvent effects, temperature, and the stereochemical orientation of the substituents on the pyrrolidine ring.

In analogous systems, such as the N-acylation of substituted piperidines, the regioselectivity and rate of reaction are governed by the stability of the resulting iminium ion intermediates and the kinetic acidity of the protons adjacent to the nitrogen. For this compound, the electron-withdrawing effect of the methyl carboxylate group would decrease the nucleophilicity of the nitrogen atom, thereby slowing down reactions with electrophiles compared to unsubstituted pyrrolidine.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, such as in certain cyclization reactions, the outcome can be under either kinetic or thermodynamic control. For example, in Pictet-Spengler type reactions of related N-heterocycles, kinetic control at lower temperatures often leads to one isomer, while thermodynamic control at higher temperatures can favor a more stable isomer. This suggests that the stereochemical outcome of reactions involving this compound could be highly dependent on the reaction conditions.

A hypothetical kinetic study of the hydrolysis of the methyl ester group would likely show pseudo-first-order kinetics under acidic or basic conditions, with the rate being dependent on the concentration of the catalyst (H+ or OH-). The rate of hydrolysis could be compared to other methyl esters to understand the electronic influence of the 4-methylpyrrolidine ring. For instance, protonation of the ring nitrogen in acidic conditions could accelerate hydrolysis. nih.gov

Below is a hypothetical data table illustrating how reaction rates might vary with substituent changes in an N-acylation reaction, based on general principles of organic kinetics.

Acylating Agent (R-COCl)Relative Rate Constant (k_rel)Plausible Rationale
Acetyl chloride1.00Baseline for comparison (minimal steric hindrance).
Propionyl chloride0.75Slight increase in steric bulk slows the reaction.
Isobutyryl chloride0.30Increased steric hindrance significantly reduces the reaction rate.
Pivaloyl chloride0.05Severe steric hindrance from the t-butyl group drastically slows the reaction.

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates provides a deeper understanding of the reaction pathway at a molecular level. While direct experimental observation of these transient species for reactions of this compound is challenging, computational chemistry and analogy to well-studied mechanisms offer valuable insights.

Transition States: Computational studies on reactions of similar pyrrolidine and proline derivatives have been used to elucidate the geometries and energies of transition states. For instance, in a Michael addition reaction where the pyrrolidine nitrogen acts as the nucleophile, the transition state would involve the partial formation of the N-C bond and a corresponding change in the hybridization of the atoms involved. The stereochemistry of the product is often determined at this stage.

In the case of an ester-enolate Claisen rearrangement involving a proline ester, the reaction proceeds through a chair-like transition state, which dictates the stereochemical outcome. nih.gov A similar approach could be computationally modeled for reactions of this compound to predict the favored stereoisomers.

Reaction Intermediates: Many reactions involving pyrrolidine derivatives proceed through distinct intermediates. For example, in the formation of pyrrolidines via 1,3-anionic cycloaddition of Schiff bases to chalcones, a distinct intermediate is formed which then undergoes intramolecular cyclization. researchgate.net

In the context of this compound, an N-acylation reaction would proceed through a tetrahedral intermediate. The formation and breakdown of this intermediate would be the key steps in the reaction mechanism.

For reactions involving the ester group, such as hydrolysis, a tetrahedral intermediate is also central to the mechanism. Under basic conditions, the hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group.

A plausible reaction pathway for the base-catalyzed hydrolysis of this compound is outlined below, highlighting the key intermediate.

StepDescriptionKey Species
1Nucleophilic attack of hydroxide on the ester carbonyl.Tetrahedral Intermediate
2Collapse of the tetrahedral intermediate.Transition State
3Proton transfer to form the carboxylate and methanol (B129727).Products

Computational studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have identified the energy barriers for the formation of various intermediates and transition states, including those for Michael addition and cyclization steps. rsc.orgresearchgate.net Such computational approaches could be applied to reactions of this compound to map out the potential energy surface and identify the most likely reaction pathways and intermediates.

Applications of Methyl 4 Methylpyrrolidine 3 Carboxylate in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The inherent chirality and functional group arrangement of methyl 4-methylpyrrolidine-3-carboxylate make it an excellent starting material for asymmetric synthesis. The stereochemical information embedded in the molecule can be effectively transferred to more complex structures, obviating the need for challenging enantioselective steps in a synthetic sequence.

Precursor for Complex Heterocyclic Systems

The pyrrolidine (B122466) ring system is a core component of numerous biologically active compounds. This compound serves as a key starting material for the construction of more elaborate heterocyclic frameworks. For instance, derivatives of pyrrolidine-3-carboxylic acid are instrumental in synthesizing complex structures through reactions like organocatalytic enantioselective Michael addition reactions. These reactions allow for the concise and highly enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netcore.ac.ukrsc.orgrsc.org

The strategic placement of the methyl and carboxylate groups on the pyrrolidine ring allows for regioselective modifications, leading to the formation of fused and spirocyclic heterocyclic systems. The ester functionality can be readily converted into other functional groups, such as amides or alcohols, providing further avenues for diversification and the construction of intricate molecular architectures.

Intermediate in Natural Product Synthesis

The pyrrolidine scaffold is a recurring motif in a vast number of natural products, particularly alkaloids. While direct total syntheses of natural products starting from this compound are not extensively documented, its structural analogues, such as proline and its derivatives, are widely employed as chiral synthons in the synthesis of a diverse range of natural products, including pyrrolidines, pyrrolizidines, and indolizidines. mdpi.com The principles and synthetic strategies developed for these related compounds can often be adapted to utilize this compound, taking advantage of its specific stereochemistry and substitution pattern. The development of efficient synthetic routes to access different stereoisomers of this compound has been a significant advancement in asymmetric organic chemistry, highlighting its potential as a valuable intermediate.

Synthesis of Amino Acid and Iminosugar Derivatives

The structural resemblance of the pyrrolidine ring to the carbohydrate backbone has led to its extensive use in the synthesis of iminosugar derivatives, which are potent glycosidase inhibitors with potential therapeutic applications. The functional groups on this compound can be manipulated to introduce hydroxyl groups and other functionalities characteristic of sugars.

Furthermore, the pyrrolidine-3-carboxylic acid core is a non-proteinogenic β-amino acid. Derivatives of this scaffold are important as bioactive molecules and as building blocks in the synthesis of peptides and other complex molecules. core.ac.ukrsc.org Concise and atom-economical methods have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are valuable precursors for various amino acid derivatives. core.ac.ukrsc.org

Role in the Generation of Structurally Diverse Molecular Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with biological targets. researchgate.netnih.gov this compound, with its defined stereochemistry and multiple points for diversification, is an ideal starting point for the generation of libraries of structurally diverse molecules for drug discovery.

The ester and amino functionalities of the molecule can be readily modified to introduce a wide range of substituents, leading to a variety of molecular scaffolds. For example, the pyrrolidine nitrogen can be functionalized, and the ester can be converted to an amide, allowing for the attachment of various side chains. This versatility enables the exploration of a broad chemical space around the core pyrrolidine structure.

Development of New Synthetic Methodologies Leveraging its Structure

The unique structural and stereochemical properties of this compound and its derivatives have been leveraged in the development of new synthetic methodologies, particularly in the realm of organocatalysis. For instance, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been utilized as a catalyst in diastereo- and enantioselective organocatalytic reactions. rsc.org

The development of organocatalytic enantioselective Michael addition reactions using derivatives of this compound has provided a concise and efficient route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netcore.ac.ukrsc.orgrsc.org These methodologies highlight how the specific structure of the catalyst, derived from the this compound scaffold, can effectively control the stereochemical outcome of a reaction. Such advancements not only provide access to valuable chiral building blocks but also contribute to the broader field of asymmetric catalysis.

Research on Stereochemical Aspects of Methyl 4 Methylpyrrolidine 3 Carboxylate

Enantioselectivity Control in Synthetic Transformations

The synthesis of specific enantiomers of methyl 4-methylpyrrolidine-3-carboxylate relies on asymmetric synthesis strategies that introduce chirality in a controlled manner. Organocatalysis has emerged as a powerful tool for establishing stereocenters with high enantioselectivity. For instance, the asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by chiral organocatalysts, has been shown to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are precursors to the target molecule. researchgate.netnih.gov In one study, this method yielded 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (ee) of 97%. researchgate.netnih.gov

The choice of chiral catalyst is crucial in directing the stereochemical outcome. Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are frequently employed due to their ability to form chiral enamines or iminium ions, which then guide the approach of the reacting partners. researchgate.net The steric and electronic properties of the catalyst, as well as the reaction conditions, including solvent and temperature, all contribute to the level of enantioselectivity achieved. While specific data for the direct enantioselective synthesis of this compound is not extensively detailed in the reviewed literature, the principles established for related substituted pyrrolidine-3-carboxylates provide a strong foundation for controlling its enantiomeric form.

Diastereoselectivity in Pyrrolidine-3-carboxylate Chemistry

In addition to controlling the absolute configuration of the stereocenters, achieving the desired relative stereochemistry (diastereoselectivity) is a key challenge in the synthesis of this compound. The cis or trans relationship between the 4-methyl and 3-carboxylate groups significantly impacts the molecule's properties.

One of the most powerful methods for constructing the pyrrolidine (B122466) ring with high diastereoselectivity is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. researchgate.net The stereochemistry of the starting materials and the reaction conditions can influence the stereochemical outcome of the cycloadducts. Both metal-catalyzed and organocatalytic versions of this reaction have been developed to control diastereoselectivity. nih.gov For example, silver catalysts have been shown to promote the 1,3-dipolar cycloaddition of azomethine ylides, leading to highly substituted pyrrolidines with good to excellent regio- and diastereoselectivities. nih.gov

Substrate-controlled diastereoselective synthesis is another important strategy. The inherent stereochemistry of a chiral starting material can direct the formation of new stereocenters. For instance, the reduction of suitably substituted chiral pyrrole (B145914) systems can afford functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. acs.org Furthermore, intramolecular reactions, such as the copper-promoted aminooxygenation of alkenes, have demonstrated high diastereoselectivity in the formation of disubstituted pyrrolidines, with the substitution pattern on the starting alkene influencing the cis/trans selectivity. researchgate.netmdpi.com

Impact of Substituent Stereochemistry on Reactivity and Selectivity

The stereochemical configuration of the substituents on the pyrrolidine ring, namely the 4-methyl and 3-carboxylate groups, has a profound impact on the molecule's conformation and, consequently, its reactivity and selectivity in chemical transformations. The relative orientation of these groups (cis or trans) influences the puckering of the five-membered ring. researchgate.net

The pyrrolidine ring is not planar and exists in various envelope and twisted conformations. The substituents at the C3 and C4 positions will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain. For example, in proline derivatives, a trans-4-substituent often favors an exo puckering of the ring, while a cis-4-substituent can favor an endo puckering. researchgate.net This conformational bias can, in turn, affect the accessibility of the reactive centers on the molecule, such as the nitrogen atom or the carbonyl group of the ester, thereby influencing the stereochemical outcome of subsequent reactions.

While direct studies on the reactivity of the specific stereoisomers of this compound are limited in the available literature, the principles derived from studies on analogous 4-substituted prolines and other pyrrolidine derivatives suggest that the cis and trans isomers would exhibit different reactivity profiles and selectivities in various chemical reactions. The steric hindrance and electronic effects imparted by the specific spatial arrangement of the methyl and carboxylate groups would dictate their interaction with reagents and catalysts.

Chiral Resolution Techniques for this compound Isomers

For cases where a racemic or diastereomeric mixture of this compound is produced, chiral resolution techniques are essential for isolating the individual stereoisomers. These methods rely on the differential interaction of the enantiomers or diastereomers with a chiral environment.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. For a carboxylic acid derivative like this compound, a chiral amine can be used to form diastereomeric ammonium (B1175870) salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. Subsequently, the pure enantiomers of the target compound can be recovered by removing the resolving agent.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, and the selection depends on the specific properties of the molecule being separated. nih.govyoutube.com

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For an ester like this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid. The unreacted ester and the resulting acid can then be separated. Studies on the enzymatic resolution of related N-substituted-β-prolines have demonstrated the feasibility of this approach, with lipases showing good conversion and high enantioselectivity. acs.org

Below is a table summarizing potential chiral resolution techniques applicable to the isomers of this compound, based on general principles and findings for similar compounds.

Resolution TechniquePrinciplePotential Application to this compoundReference
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Reaction of the pyrrolidine nitrogen with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, which can be separated by fractional crystallization.General Principle
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Direct separation of the four stereoisomers using a suitable chiral column. The choice of the stationary phase and mobile phase would need to be optimized. nih.govyoutube.com
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.A lipase could be used for the enantioselective hydrolysis of the methyl ester of one enantiomer, allowing for the separation of the remaining ester and the formed carboxylic acid. acs.org

Computational and Theoretical Studies on Methyl 4 Methylpyrrolidine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like Methyl 4-methylpyrrolidine-3-carboxylate. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway, providing a detailed understanding of the reaction mechanism.

For instance, in reactions such as 1,3-dipolar cycloadditions, a common reaction for pyrrolidine (B122466) derivatives, DFT calculations can help determine the preferred stereochemistry and regiochemistry of the products. These calculations often employ hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net The study of reaction mechanisms using DFT can also provide insights into the role of catalysts and solvents in the reaction.

A hypothetical reaction profile for a catalyzed reaction involving this compound is presented in the table below. The data illustrates how DFT can be used to compare the energy barriers of different pathways, thereby identifying the most likely mechanism.

Reaction CoordinatePathway A (uncatalyzed) - Relative Energy (kcal/mol)Pathway B (catalyzed) - Relative Energy (kcal/mol)
Reactants0.00.0
Transition State 1+25.3+15.8
Intermediate+5.2-2.1
Transition State 2+28.1+12.5
Products-10.4-10.4

This table presents hypothetical DFT-calculated relative energies for a reaction involving this compound, illustrating the effect of a catalyst in lowering the activation energy barriers.

Molecular Modeling and Conformation Analysis

The three-dimensional structure of this compound is critical to its function and reactivity. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable conformations of the molecule. The pyrrolidine ring is known for its conformational flexibility, existing in various "envelope" and "twisted" forms. nih.govresearchgate.net

Computational methods can predict the relative energies of these conformers, providing a picture of the conformational landscape of the molecule. The presence of substituents, such as the methyl and carboxylate groups in this compound, significantly influences the preferred conformation. For example, the bulky methyl group will likely favor an equatorial position to minimize steric hindrance.

The table below shows a hypothetical distribution of conformers for trans-Methyl 4-methylpyrrolidine-3-carboxylate at room temperature, as predicted by molecular mechanics or DFT calculations.

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Population (%)
Envelope (E1)35.2°0.065
Twist (T1)-20.5°0.825
Envelope (E2)-34.8°1.510

This table provides a hypothetical conformational analysis of this compound, showing the relative energies and populations of its low-energy conformers.

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational chemistry plays a vital role in predicting the reactivity and selectivity of molecules in catalytic systems. For this compound, which can act as a ligand or a substrate in catalytic reactions, theoretical studies can help in designing more efficient and selective catalysts.

By modeling the interaction of the molecule with a catalyst, it is possible to understand the factors that govern the outcome of the reaction. For example, in asymmetric catalysis, computational models can predict which enantiomer of a product will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products.

The following table presents hypothetical data from a computational study on an asymmetric reaction involving this compound, predicting the enantiomeric excess (ee) for different catalysts.

CatalystTransition State Energy (R-product) (kcal/mol)Transition State Energy (S-product) (kcal/mol)Predicted ee (%)
Catalyst A18.219.585 (R)
Catalyst B20.118.978 (S)
Catalyst C17.520.095 (R)

This table illustrates how computational predictions of transition state energies can guide the selection of a catalyst to achieve high enantioselectivity in a reaction with this compound.

Electronic Structure Analysis of the Pyrrolidine-3-carboxylate Moiety

The electronic structure of the pyrrolidine-3-carboxylate moiety is fundamental to its chemical behavior. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within the molecule, which in turn determines its reactivity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is crucial. nih.gov

The table below summarizes key electronic properties of the pyrrolidine-3-carboxylate moiety, which could be obtained from DFT calculations.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D
Mulliken Charge on N-0.45 e
Mulliken Charge on C=O Carbon+0.58 e

This table presents hypothetical electronic properties of the pyrrolidine-3-carboxylate moiety, derived from quantum chemical calculations, which are essential for understanding its reactivity.

Advanced Applications of Methyl 4 Methylpyrrolidine 3 Carboxylate in Medicinal Chemistry Research

Investigation as a Core Scaffold in Drug Design and Development

The pyrrolidine (B122466) scaffold is a versatile starting point for creating diverse molecular architectures aimed at a wide array of biological targets. nih.gov Its non-planar structure and the stereogenic centers that can be readily introduced allow for precise spatial orientation of functional groups, which is critical for selective interaction with proteins like enzymes and receptors. nih.gov

A prominent example of the utility of the pyrrolidine-3-carboxylic acid core is in the development of agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov Specifically, researchers have synthesized a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives that demonstrate dual agonist activity at both PPARα and PPARγ. nih.gov This dual action is significant for treating type 2 diabetes, as it can help restore glucose metabolism and improve dyslipidemia. nih.gov In these studies, the cis-configuration of the substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable to the trans-orientation for achieving the desired balance of PPARα/γ activity. nih.gov This highlights how the core pyrrolidine structure, closely related to Methyl 4-methylpyrrolidine-3-carboxylate, serves as a crucial platform for building potent and selective therapeutic candidates.

Structure-Activity Relationship (SAR) Studies for Pyrrolidine-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a molecule's therapeutic properties by systematically modifying its chemical structure. openaccessjournals.com For pyrrolidine-based compounds, a key focus of SAR studies is stereochemistry—the specific three-dimensional arrangement of atoms. The spatial orientation of substituents on the pyrrolidine ring can drastically alter a compound's biological profile due to the specific enantioselective nature of protein binding sites. nih.gov

A compelling example of this principle is seen in the development of antiestrogen (B12405530) benzopyran derivatives. nih.gov Research incorporating a methylpyrrolidine substituent showed that the stereochemistry at position 3 of the pyrrolidine ring was a critical determinant of activity. nih.gov A derivative containing a 3-R-methylpyrrolidine moiety acted as a pure antagonist for the estrogen receptor α (ERα) and a selective ER degrader, a profile desirable for treating certain types of breast cancer. nih.gov In contrast, the corresponding 3-S-methylpyrrolidine derivative and the unsubstituted pyrrolidine version did not exhibit this pure antagonist profile. nih.gov High-resolution X-ray crystal structures revealed that the R-methyl group induced greater mobility in a key loop of the ERα protein, which was responsible for its distinct antagonist activity. nih.gov This demonstrates that even a subtle change, such as the orientation of a single methyl group on the pyrrolidine scaffold, can profoundly impact the mechanism of action at a molecular target.

Research on Enzyme Inhibitor Scaffolds

The pyrrolidine ring is a common feature in the design of molecules that can inhibit the function of specific enzymes, which is a primary strategy for treating many diseases.

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. mdpi.com The design of these inhibitors often involves creating molecules that can fit into the ATP-binding site of the kinase. nih.gov Research has led to the synthesis of various kinase inhibitors based on heterocyclic scaffolds, including those containing pyrrole (B145914) and pyrazole (B372694) rings. nih.govnih.gov While complex pyrrolidine-fused structures have been explored, specific research highlighting this compound as a primary scaffold for the development of kinase inhibitors is not prominent in the current scientific literature.

Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in the breakdown of complex carbohydrates into glucose. nih.govnih.gov Inhibiting these enzymes can slow the absorption of glucose after a meal, making them important targets for the management of type 2 diabetes mellitus. nih.gov The pyrrolidine scaffold has been successfully employed in the design of inhibitors for both of these enzymes. nih.gov

Studies on N-substituted acetylpyrrolidine derivatives have demonstrated their potential to inhibit α-glucosidase and, to a lesser extent, α-amylase. nih.gov The inhibitory activity is dependent on the nature of the substituent attached to the pyrrolidine core. For instance, an N-benzyl substituted acetylpyrrolidine showed significantly more potent inhibition of α-glucosidase than its N-tosyl counterpart. nih.gov Kinetic analyses indicated that these compounds function as mixed-type inhibitors. nih.gov Further research into other pyrrolidine derivatives, such as N-Boc-proline amides, has also yielded compounds with significant inhibitory activity against these enzymes, with a 4-methoxy substituted derivative showing noteworthy potency. nih.gov

Below is a data table summarizing the inhibitory concentrations (IC₅₀) of select N-acetylpyrrolidine derivatives against these enzymes.

CompoundDerivative Typeα-Glucosidase IC₅₀ (mM)α-Amylase IC₅₀ (mM)
4a N-(benzyl)-2-acetylpyrrolidine0.52 ± 0.022.72 ± 0.09
4b N-(tosyl)-2-acetylpyrrolidine1.64 ± 0.083.21 ± 0.65
Data sourced from Sanseya et al., 2020. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. mdpi.com The inhibition of HDACs is a validated therapeutic strategy, particularly in oncology, with several approved drugs. mdpi.com The general pharmacophore model for an HDAC inhibitor consists of three key parts: a "cap" group that interacts with the surface of the enzyme, a "linker" that occupies the substrate-binding tunnel, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion in the active site. mdpi.commdpi.com

Current research on HDAC inhibitors has focused on several structural classes, including hydroxamic acids, benzamides, and macrocyclic depsipeptides like largazole. mdpi.comnih.gov These structures are often complex and tailored to interact with specific features of the HDAC active site. nih.gov To date, there is no significant body of research that identifies this compound as a core scaffold in the design of inhibitors for either Histone Deacetylase (HDAC) or Prohibitin (PHB) enzymes.

Receptor Modulation Studies

Beyond enzymes, the pyrrolidine scaffold is instrumental in developing ligands that modulate the function of G-protein coupled receptors (GPCRs), such as opioid receptors. nih.govmdpi.com These receptors are critical targets for pain management and other neurological conditions. mdpi.com The development of receptor-specific agonists (activators) or antagonists (blockers) is a key goal in medicinal chemistry.

The pyrrolidine ring is a structural component of potent kappa-opioid receptor (KOR) agonists. nih.gov For example, research on analogues of the potent KOR agonist GR-89,696, which is a complex molecule containing a pyrrolidin-1-ylmethyl group, demonstrates the importance of this moiety. nih.gov In these studies, modifications to the molecule, while keeping the core pyrrolidine structure, were evaluated for their binding affinity (Ki) to kappa and mu-opioid receptors. nih.gov The stereochemistry of the resulting compounds was found to be critical, with the (S,S)-configured diastereomers consistently showing the highest affinity for the kappa receptor. nih.gov One such analogue, a methyl carbamate, not only showed a very high kappa-receptor affinity (Ki = 0.31 nM) but also bound to mu-receptors in the subnanomolar range, indicating a unique activity profile. nih.gov This research underscores how the pyrrolidine scaffold can be incorporated into larger molecules to precisely target and modulate specific receptor subtypes.

Nicotinic Acetylcholine (B1216132) Receptor Ligand Research

The pyrrolidine moiety is a critical component of nicotine (B1678760) and its analogs, which are extensively studied for their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Research into the structure-activity relationships of nAChR ligands has shown that substitution on the pyrrolidine ring significantly influences receptor binding and functional activity. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that the position of a methyl group can dramatically alter a ligand's affinity and efficacy for different nAChR subtypes, such as the α7 and α4β2 receptors. Specifically, methylation at the 4-position of the pyrrolidine ring has been observed to decrease potency and efficacy at α7 nAChRs more significantly than at α4β2 receptors. This differential effect highlights the potential for designing subtype-selective ligands by modifying the pyrrolidine scaffold.

While direct studies featuring this compound as a primary ligand for nAChRs are not extensively documented in publicly available research, its structure represents a valuable starting point for the synthesis of more complex analogs. The presence of both a methyl group at the 4-position and a carboxylate at the 3-position offers multiple points for chemical modification to explore the pharmacophore space around the nAChR binding site. The strategic placement of the methyl group, as suggested by the "methyl scan" studies, could be leveraged to fine-tune the selectivity of novel ligands.

Table 1: Impact of Methylation on Nicotine's Pyrrolidinium Ring at nAChR Subtypes

Methylation PositionEffect on α7 nAChREffect on α4β2 nAChR
2'-Enhanced binding and agonist potencyLess significant effect
3'- and 5'-trans-Well-toleratedLess tolerated
4'-Decreased potency and efficacyLess pronounced decrease

This table summarizes general findings from "methyl scan" studies on the nicotine scaffold and does not represent direct data for this compound.

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant bacteria. The pyrrolidine scaffold is found in a variety of natural and synthetic compounds with demonstrated antimicrobial properties. researchgate.net

While specific studies on the antimicrobial activity of this compound are limited, the broader class of pyrrolidine derivatives has shown promise. The versatility of the pyrrolidine ring allows for the introduction of various functional groups that can interact with microbial targets. Research in this area often involves the synthesis of libraries of substituted pyrrolidines to identify compounds with potent and selective antimicrobial effects. The 4-methyl and 3-carboxylate groups of the target compound could serve as handles for creating a diverse range of derivatives for antimicrobial screening.

Neuroprotective Research Applications

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is a significant need for new therapeutic agents that can protect neurons from damage and slow the progression of these diseases. The pyrrolidine scaffold is a key feature in a number of compounds investigated for their neuroprotective effects.

A patent for amino heterocyclic compounds mentions "this compound" within its scope and also refers to "neuroprotective agent" and "neurotrophic effect," suggesting a potential, though not explicitly detailed, application in this area. Furthermore, the synthesis of "(±)-trans-Methyl 4-methylpyrrolidine-3-carboxylate" has been described as an intermediate step in the creation of inhibitors for Factor Inhibiting Hypoxia-Inducible Factor-α (FIH). oist.jp Inhibition of FIH can be relevant in conditions of ischemia, where protecting neurons from damage is crucial. This suggests an indirect link to neuroprotective strategies. A German patent also describes branched alkylpyrrolidine-3-carboxylic acids for the treatment of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. google.com

These findings, while not providing direct evidence of the neuroprotective activity of this compound itself, underscore the potential of this scaffold in the design of new neuroprotective agents.

Catalytic Applications in Biologically Relevant Transformations

The field of organocatalysis has seen significant growth, with small organic molecules being used to catalyze a wide range of chemical reactions. Pyrrolidine derivatives, most notably proline and its analogs, are well-established as highly effective organocatalysts, particularly in asymmetric synthesis. oist.jp These catalysts are often used to create chiral molecules with high enantioselectivity, which is of paramount importance in the synthesis of pharmaceuticals.

The catalytic activity of these pyrrolidine-based catalysts stems from their ability to form key intermediates, such as enamines and iminium ions, which then participate in stereoselective bond-forming reactions. These reactions are fundamental to the synthesis of many biologically active molecules.

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as an organocatalyst in biologically relevant transformations. However, its structural similarity to known pyrrolidine-based catalysts suggests that it could be explored as a precursor for the development of new catalytic systems. The substituents on the pyrrolidine ring could be modified to tune the catalyst's reactivity and selectivity for specific biological transformations.

Q & A

Q. What are the common synthetic routes for Methyl 4-methylpyrrolidine-3-carboxylate, and how do reaction conditions influence diastereoselectivity?

this compound is typically synthesized via cyclization reactions involving α,β-unsaturated esters or through diastereoselective methods using chiral auxiliaries. For example, analogous pyrrolidine derivatives have been prepared via Michael addition-cyclization sequences, where the choice of solvent, temperature, and catalysts (e.g., Lewis acids) significantly impacts stereochemical outcomes. Diastereoselectivity can be enhanced by optimizing steric and electronic effects of substituents, as demonstrated in the synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical for assessing intermediate formation and stereochemical fidelity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR provide insights into proton environments and carbon frameworks, with coupling constants (JJ-values) revealing stereochemical relationships.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions. Software like SHELXL refines structural models, while Mercury CSD visualizes packing patterns and hydrogen-bonding networks .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
    Cross-validation between these methods ensures structural accuracy. For instance, crystallographic data from Mercury CSD can resolve ambiguities in NMR assignments, such as distinguishing between enantiomers .

Advanced Research Questions

Q. How can computational tools like Mercury CSD and SHELXL improve the analysis of crystal packing and intermolecular interactions in this compound derivatives?

Mercury CSD enables quantitative analysis of crystal packing via its Materials Module, which identifies recurring interaction motifs (e.g., π-π stacking, hydrogen bonds) across crystallographic datasets. For this compound, this tool can map void spaces in the lattice, which are relevant for understanding solubility and stability. SHELXL refines crystallographic models against high-resolution data, incorporating anisotropic displacement parameters to improve thermal motion modeling. Combined, these tools enhance structure-property correlations, such as linking packing efficiency to melting points .

Q. What strategies resolve contradictions between theoretical (DFT-calculated) and experimental (X-ray/NMR) structural data for pyrrolidine derivatives?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. To address this:

  • Perform DFT geometry optimizations in implicit solvent models and compare with solid-state (X-ray) and solution (NMR) data.
  • Use molecular dynamics (MD) simulations to assess conformational ensembles in solution.
  • Validate hydrogen bonding and torsional angles via SHELXL refinement, ensuring ADPs (anisotropic displacement parameters) align with thermal motion observed in crystals .
    For example, discrepancies in dihedral angles between X-ray and DFT may indicate crystal-packing forces not accounted for in gas-phase calculations.

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions (MCRs)?

The methyl group at the 4-position introduces steric hindrance, directing regioselectivity in MCRs like Ugi or Passerini reactions. Electron-withdrawing effects of the ester group activate the pyrrolidine ring for nucleophilic attacks, while the methyl group stabilizes transition states via hyperconjugation. Systematic variation of substituents (e.g., replacing methyl with bulkier groups) and kinetic studies using in-situ IR or NMR can quantify these effects. For example, increased steric bulk at the 4-position may slow reaction rates but improve enantioselectivity in asymmetric catalysis .

Q. What methodological approaches are used to evaluate this compound as a building block in drug discovery?

  • Structure-Activity Relationship (SAR) Studies : Modify the ester or methyl group and assess pharmacological activity (e.g., binding affinity to target proteins).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes against enzymes (e.g., kinases or proteases).
  • In Vitro Assays : Test cytotoxicity and permeability using cell-based models (e.g., Caco-2 for intestinal absorption).
    Analogous pyrrolidine derivatives have shown promise as anti-inflammatory and antimicrobial agents, highlighting the scaffold’s versatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.